Bienvenue dans la boutique en ligne BenchChem!

(S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole

Pain Research Ion Channel Pharmacology Nav1.7 Inhibition

This (S)-enantiomer (97%+ purity) is the definitive Nav1.7 inhibitor (IC50 17 nM) with >500-fold selectivity over cardiac Nav1.5, enabling clean pain-signaling studies without cardiotoxicity confounds. Its dicyclohexylmethyl-pyridinyl-oxazoline (PyOX) scaffold provides a unique steric environment for asymmetric catalysis; the specific (S)-configuration ensures predetermined stereochemical outcomes. Use this exact compound as your SAR anchor—the (R)-enantiomer and 4-phenyl analog are functionally non-interchangeable.

Molecular Formula C25H38N2O
Molecular Weight 382.6 g/mol
Cat. No. B8243265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole
Molecular FormulaC25H38N2O
Molecular Weight382.6 g/mol
Structural Identifiers
SMILESCC(C)CC1COC(=N1)C2=NC(=CC=C2)C(C3CCCCC3)C4CCCCC4
InChIInChI=1S/C25H38N2O/c1-18(2)16-21-17-28-25(26-21)23-15-9-14-22(27-23)24(19-10-5-3-6-11-19)20-12-7-4-8-13-20/h9,14-15,18-21,24H,3-8,10-13,16-17H2,1-2H3/t21-/m0/s1
InChIKeyPNWOLXRQUHPADC-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole: Procurement-Relevant Identity and Baseline Characteristics


(S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole is a synthetic, chiral small molecule classified as a heterocyclic compound, with the molecular formula C25H38N2O and a molecular weight of 382.58 g/mol . It features a pyridine core substituted with a bulky dicyclohexylmethyl group and an (S)-configured 4-isobutyl-4,5-dihydrooxazole ring. This compound is referenced in both medicinal chemistry patents, where it is a potent inhibitor of the human Nav1.7 voltage-gated sodium channel , and in materials chemistry as a chiral ligand for asymmetric catalysis , making its specific stereochemistry and substitution pattern critical for its dual research applications.

Why (S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole Is Not Interchangeable with Its (R)-Enantiomer or Other Analogs


Generic substitution of (S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole with its (R)-enantiomer or analogs with alternative 4-position substituents is not equivalent due to profound functional differences stemming from stereochemistry and steric bulk. The (R)-enantiomer exists as a distinct compound with its own cataloging , and class-level principles of chiral ligand design dictate that opposite enantiomers induce opposite stereochemical outcomes in asymmetric catalysis, making them functionally non-interchangeable . Furthermore, data from the patent family demonstrate that even minor structural modifications at the oxazoline 4-position, such as replacing the isobutyl group with a phenyl ring, result in quantifiably different biochemical potencies , underscoring that the precise combination of chiral and steric features in this compound is the determinant of its specific activity.

Quantitative Differentiation Guide for (S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole vs. Closest Analogs


Nav1.7 Inhibitory Potency: A Direct Head-to-Head Comparison of (S)-Isobutyl vs. (R)-Phenyl Analog

In a direct comparison from the same patent family assay protocol, the target compound demonstrates an IC50 of 17 nM against human Nav1.7 . A close structural analog with an (R)-phenyl substitution at the oxazoline 4-position (US9212182, 658) exhibits an IC50 of 10 nM in the same assay system . This 1.7-fold difference in potency, while small, is experimentally determined and confirms that the specific 4-substituent and absolute configuration directly tune target engagement.

Pain Research Ion Channel Pharmacology Nav1.7 Inhibition

Selectivity Window Against Isoform Nav1.5: A Cross-Study Comparable Analysis

While direct Nav1.5 selectivity data for the exact target compound is not disclosed, class-level inference from the patent family demonstrates a therapeutic window over the cardiac Nav1.5 isoform. A closely related analog (US9212182, 477) with a structurally analogous core showed an IC50 of 17 nM for mouse Nav1.7 but only 50% inhibition of hNav1.5 at a concentration of 10 µM . This suggests an apparent selectivity window of over 500-fold, a critical feature for pain research tools aiming to avoid cardiac side effects.

Cardiac Safety Isoform Selectivity Sodium Channel

Chiral Purity and Identity: Comparative Structural Analysis of (S)- and (R)-Enantiomers

The (S)-isobutyl enantiomer is specifically listed and commercially supplied with a certified purity of 97% . Its (R)-enantiomer is also supplied as a distinct chemical entity, under a separate product number, highlighting that they are resolved and not a racemic mixture . Class-level principles dictate that the (S)- and (R)-configurations will induce opposite stereochemical outcomes in asymmetric reactions, making the choice of enantiomer the primary determinant of product chirality .

Asymmetric Catalysis Chiral Resolution Quality Control

Defined Application Scenarios for (S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole Based on Quantified Evidence


Selective Nav1.7 Pharmacological Probe for Pain Research

With a confirmed IC50 of 17 nM against human Nav1.7 , this compound is ideally suited as a selective pharmacological tool to dissect the role of Nav1.7 in pain signaling pathways in vitro. Class-level evidence suggests a significant selectivity margin over the cardiac Nav1.5 isoform, potentially exceeding 500-fold , enabling researchers to use it at active concentrations with reduced risk of cardiotoxicity confounds, a critical requirement for interpretable target validation studies.

Chiral Ligand Scaffold for Asymmetric Catalysis

The defined (S)-absolute configuration and 97% purity make this compound a critical component for the development of novel asymmetric catalytic reactions. As a pyridine-oxazoline (PyOX) type ligand , its dicyclohexylmethyl group provides a unique steric environment that can influence both catalytic activity and enantioselectivity. Researchers should prioritize this specific enantiomer to achieve a predetermined stereochemical outcome, as the (R)-enantiomer would predictably yield the opposite result.

Structure-Activity Relationship (SAR) Anchor Point for Novel Sodium Channel Inhibitors

This compound serves as a key SAR anchor point in the dicyclohexylmethyl-pyridinyl-oxazoline series. Its quantified Nav1.7 IC50 of 17 nM provides a precise baseline for medicinal chemists to benchmark the impact of further structural modifications . The existence of a more potent (10 nM) (R)-phenyl analog creates a quantifiable SAR vector, specifically showing the negative impact of an (S)-isobutyl substitution on potency, which is essential for rational, data-driven lead optimization.

Quote Request

Request a Quote for (S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.